2-Amino-6-chloropyrimidine-4(3H)-thione
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Description
2-Amino-6-chloropyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C4H4ClN3S and its molecular weight is 161.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bond Mediated Catalysis
Research by Rankin, Gauld, and Boyd (2001) explored the aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine using density functional theory. They found that adding an NH2 group to C(2) increases the barrier to aminolysis, implying that the third hydrogen bond does not aid in catalysis but adds rigidity to the system. This study highlights the importance of selecting the right proton acceptor in the catalysis of pyrimidines like 2-amino-6-chloropyrimidine-4(3H)-thione and demonstrates the potential of multiple hydrogen bonds in catalysis (Rankin, Gauld, & Boyd, 2001).
Synthesis of Thieno[2,3‐d]pyrimidines
Clark, Shahhet, Korakas, and Varvounis (1993) synthesized several thieno[2,3-d]pyrimidines through intramolecular cyclization processes involving derivatives of this compound. This work contributes to the understanding of pyrimidine chemistry and its applications in creating novel heterocyclic compounds (Clark et al., 1993).
Plant Growth Stimulation
Hambardzumyan, Vorskanyan, Shahbazyan, and Yengoyan (2020) synthesized new pyrimidine derivatives based on 2-amino-6-methylpyrimidine-4(3H)-thione, showing significant plant growth stimulation. Their research indicates the potential of this compound derivatives in agricultural applications (Hambardzumyan et al., 2020).
Antitumor Activity
Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, including compounds structurally related to this compound, and evaluated their antitumor activities. Their findings contribute to the development of new antitumor agents (Becan & Wagner, 2008).
Spectroscopic Identification and Synthesis
Mohammed, Ahmed, and Abachi (2016) focused on synthesizing derivatives of pyrimidine 2-thione, including those related to this compound. Their work emphasizes the importance of spectroscopic methods in identifying and synthesizing pyrimidine derivatives (Mohammed, Ahmed, & Abachi, 2016).
Properties
IUPAC Name |
2-amino-6-chloro-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3S/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKZJINYXFFHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405365 |
Source
|
Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-02-7 |
Source
|
Record name | NSC43009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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